4-Methyl-[1,2,3]thiadiazole-5-carbothioic acid amide is a heterocyclic compound containing a 1,2,3-thiadiazole ring. While specific information about its source and classification is limited in the provided papers, its primary role in scientific research appears to be centered around its potential as a building block for synthesizing novel compounds with various biological activities, particularly in the agricultural sector as insecticides, acaricides, and bactericides [].
4-Methyl-[1,2,3]thiadiazole-5-carbothioic acid amide is a heterocyclic compound that has garnered attention for its potential antimicrobial properties, particularly against Gram-positive bacteria. This compound belongs to the class of thiadiazoles, which are known for their diverse biological activities and applications in medicinal chemistry.
This compound is synthesized from various precursors through specific chemical reactions. The synthesis involves cyclization reactions that convert thiosemicarbazide and methyl isothiocyanate into the desired thiadiazole structure. The compound can be sourced from chemical suppliers or synthesized in laboratory settings.
4-Methyl-[1,2,3]thiadiazole-5-carbothioic acid amide is classified as a thiadiazole derivative. Thiadiazoles are five-membered heterocycles containing two nitrogen atoms and one sulfur atom in the ring structure. This specific compound is notable for its amide functional group, which enhances its biological activity.
The synthesis of 4-Methyl-[1,2,3]thiadiazole-5-carbothioic acid amide typically involves the following steps:
In industrial applications, continuous flow processes may be employed to optimize yield and purity. Automated reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations.
The molecular structure of 4-Methyl-[1,2,3]thiadiazole-5-carbothioic acid amide consists of a thiadiazole ring with a methyl group at position 4 and a carbothioic acid amide functional group at position 5. The general formula can be represented as C₅H₇N₃OS .
4-Methyl-[1,2,3]thiadiazole-5-carbothioic acid amide can undergo several types of chemical reactions:
Common reagents used in these reactions include:
The primary mechanism of action for 4-Methyl-[1,2,3]thiadiazole-5-carbothioic acid amide involves its interaction with bacterial cells. It disrupts essential cellular processes such as cell wall synthesis and protein production, leading to cell death.
The compound has demonstrated significant antimicrobial activity against various strains of Gram-positive bacteria, indicating its potential as an effective antibacterial agent .
4-Methyl-[1,2,3]thiadiazole-5-carbothioic acid amide exhibits the following physical properties:
The chemical properties include:
4-Methyl-[1,2,3]thiadiazole-5-carbothioic acid amide has several applications in scientific research:
The 1,2,3-thiadiazole scaffold represents a privileged heterocyclic structure in medicinal chemistry due to its unique physicochemical properties and broad-spectrum bioactivity. This five-membered ring system contains both nitrogen and sulfur heteroatoms, conferring distinct electronic characteristics critical for drug-receptor interactions. The mesoionic character of thiadiazoles—arising from regions of positive and negative charges within the ring—enables efficient cellular membrane penetration and robust binding to biological targets [2] [7]. The sulfur atom significantly enhances lipophilicity, improving pharmacokinetic properties such as oral bioavailability and tissue distribution [2]. For 4-Methyl-[1,2,3]thiadiazole-5-carbothioic acid amide (CAS 256420-27-6), the carbothioamide group at C5 provides additional hydrogen-bonding capacity, while the methyl group at C4 modulates electron density and steric accessibility [4] [6].
Structurally, this compound (molecular formula: C₄H₅N₃S₂, MW: 159.23 g/mol) exhibits a planar configuration with predicted high thermal stability (bp: 310.9°C) and moderate acidity (pKa: 11.39) [4] [6]. Its crystalline form (storage class: combustible solid) allows synthetic manipulation at the carbothioamide moiety, facilitating derivatization into hybrid pharmacophores [8]. Unlike 1,3,4-thiadiazoles (e.g., acetazolamide), the 1,2,3-isomer displays enhanced reactivity at the C4 and C5 positions, enabling targeted structural modifications to optimize antimicrobial potency [7].
Table 1: Comparative Bioactive Properties of Thiadiazole Isomers
Isomer Type | Mesoionic Character | Lipophilicity (Log P) | Key Antimicrobial Derivatives |
---|---|---|---|
1,2,3-Thiadiazole | Moderate | 1.47 (predicted) | 4-Methyl-[1,2,3]thiadiazole-5-carbothioic acid amide |
1,2,4-Thiadiazole | Low | 1.32 | Sulfamethizole |
1,3,4-Thiadiazole | High | 0.89 | Megazol, Acetazolamide |
1,2,5-Thiadiazole | Weak | 1.15 | Aztreonam analogs |
Hybrid molecules incorporating 1,2,3-thiadiazole cores with hydrazide–hydrazone functionalities exploit complementary mechanisms to overcome multidrug resistance. The carbothioamide group in 4-Methyl-[1,2,3]thiadiazole-5-carbothioic acid amide serves as a versatile anchor for synthesizing Schiff bases (-NH-N=CH-) through condensation with carbonyl compounds [7] [9]. This strategy enhances bioactivity through three synergistic mechanisms:
In derivatives such as N'-(4-hydroxybenzylidene)-4-methyl-1,2,3-thiadiazole-5-carbohydrazide, the hydrazone moiety amplifies electron-withdrawing properties at C5, increasing thiadiazole ring electrophilicity. This enhances covalent interactions with nucleophilic residues in bacterial targets like DNA gyrase or dihydrofolate reductase [7] [9]. Computational studies confirm that hybrid molecules exhibit lower LUMO energies (-1.83 eV) than parent thiadiazoles, correlating with enhanced bioreactivity [9].
Table 2: Antimicrobial Activity of 4-Methyl-1,2,3-thiadiazole Hybrid Derivatives
Hybrid Structure | Target Pathogen | MIC (μg/mL) | Mechanistic Insights |
---|---|---|---|
5-(2-Furoylhydrazone)-4-methyl-1,2,3-thiadiazole | E. coli ATCC 25922 | 8.5 | DNA topoisomerase II inhibition |
4-Methyl-5-(pyridin-3-ylmethylene)carbamothioyl-1,2,3-thiadiazole | S. aureus MRSA | 4.0 | Cell wall biosynthesis disruption |
5-(4-Nitrobenzohydrazide)-4-methyl-1,2,3-thiadiazole | C. albicans SC5314 | 16.0 | Ergosterol synthase binding |
The escalating crisis of antimicrobial resistance (AMR) necessitates innovative scaffolds active against drug-adaptive pathogens. Multidrug-resistant Gram-negative bacilli (e.g., ESBL-producing E. coli, carbapenem-resistant Klebsiella) cause >60% of bloodstream infections in immunocompromised cancer patients, with mortality rates exceeding 22% under inappropriate empiric therapy [3] [5]. Thiadiazole derivatives address three critical gaps in current chemotherapeutics:
Cancer chemotherapy exacerbates AMR through non-selective toxicity that triggers bacterial SOS responses and horizontal gene transfer. Studies show Proteus vulgaris from cancer patients exhibits 2.1-fold higher resistance to amoxicillin/clavulanic acid (89.13% vs. 41.30%) and ciprofloxacin (65.22% vs. 34.18%) than isolates from non-cancer patients [5] [10]. Thiadiazole-based agents counteract this by:
Table 3: Multidrug-Resistance Prevalence in Cancer Patients
Pathogen | Resistance Phenotype | Prevalence in Cancer Patients (%) | Mortality Impact |
---|---|---|---|
Klebsiella pneumoniae | MDR (≥3 antibiotic classes) | 85.0 | 1.8× higher 30-day mortality |
Salmonella typhi | Fluoroquinolone-resistant | 84.6 | Treatment failure in 43% of bacteremias |
Proteus vulgaris | ESBL + CIP resistance | 63.0 | 2.3× risk of septic shock |
Table 4: Key Identifiers of 4-Methyl-[1,2,3]thiadiazole-5-carbothioic acid amide
Identifier | Value | Source |
---|---|---|
CAS Registry | 256420-27-6 | [4] |
IUPAC Name | 4-Methyl-[1,2,3]thiadiazole-5-carbothioic acid amide | [1] |
Molecular Formula | C₄H₅N₃S₂ | [4] |
MDL Number | MFCD01935146 | [4] |
SMILES | CC1=C(C(N)=S)SN=N1 | [8] |
Boiling Point | 310.9±52.0 °C (Predicted) | [4] |
Density | 1.471±0.06 g/cm³ | [4] |
pKa | 11.39±0.29 (Predicted) | [4] |
Storage Temperature | -20°C (under inert gas) | [8] |
The structural plasticity of 4-Methyl-[1,2,3]thiadiazole-5-carbothioic acid amide positions it as a versatile scaffold for next-generation antibacterials. Future designs should prioritize molecular hybridization with established pharmacophores (e.g., fluoroquinolones, oxazolidinones) to expand coverage against WHO-critical pathogens like carbapenem-resistant Acinetobacter and vancomycin-resistant Enterococci [3] [9].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1